NSC 406059
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Overview
Description
NSC 406059: is an organic compound with the molecular formula C7H13BrO2 . It is a bromoacetate ester, where the bromoacetate group is attached to a pentan-3-yl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: NSC 406059 can be synthesized through the esterification of bromoacetic acid with pentan-3-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of pentan-3-yl bromoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: NSC 406059 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in pentan-3-yl bromoacetate can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: In the presence of water and a base, pentan-3-yl bromoacetate can hydrolyze to form pentan-3-ol and bromoacetic acid.
Reduction: The ester group in pentan-3-yl bromoacetate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as pentan-3-yl azide or pentan-3-yl thiocyanate.
Hydrolysis: Pentan-3-ol and bromoacetic acid.
Reduction: Pentan-3-yl alcohol.
Scientific Research Applications
NSC 406059 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentan-3-yl bromoacetate involves its reactivity as an ester and a bromoacetate. The ester group can undergo hydrolysis or reduction, while the bromoacetate group can participate in nucleophilic substitution reactions. These reactions allow pentan-3-yl bromoacetate to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a pentan-3-yl group.
Methyl bromoacetate: Contains a methyl group instead of a pentan-3-yl group.
Butyl bromoacetate: Contains a butyl group instead of a pentan-3-yl group.
Uniqueness: NSC 406059 is unique due to its specific alkyl group, which can influence its reactivity and the properties of the compounds derived from it. The pentan-3-yl group provides a different steric and electronic environment compared to other alkyl groups, making pentan-3-yl bromoacetate a valuable compound in organic synthesis.
Properties
CAS No. |
59956-49-9 |
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Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
pentan-3-yl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO2/c1-3-6(4-2)10-7(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
CZNMIRVWHNANPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)CBr |
Origin of Product |
United States |
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